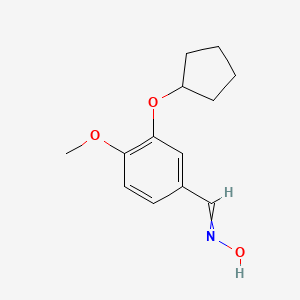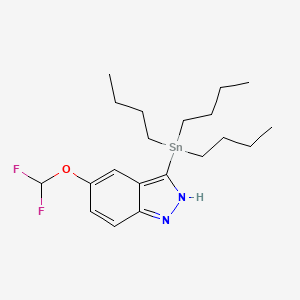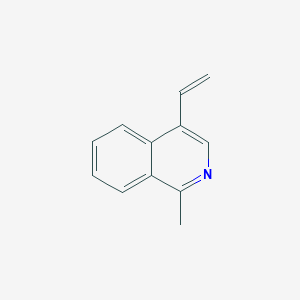
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate is a complex organic compound that features a bromine atom, a benzyloxycarbonyl-protected piperidine ring, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first protected with a benzyloxycarbonyl group to prevent unwanted reactions. The next step involves the introduction of the bromine atom and the ketone group through a series of reactions, including halogenation and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to precisely control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate: shares similarities with other benzyloxycarbonyl-protected piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H20BrNO3 |
|---|---|
Poids moléculaire |
354.24 g/mol |
Nom IUPAC |
benzyl 4-(2-bromopropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-12(17)15(19)14-7-9-18(10-8-14)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Clé InChI |
ILOIIACCROCHMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


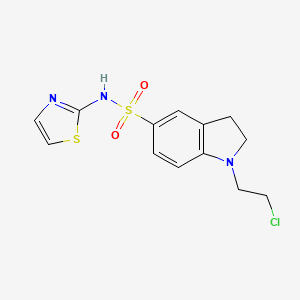
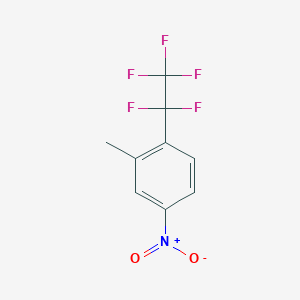
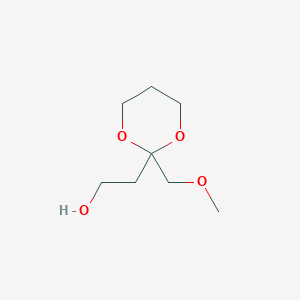
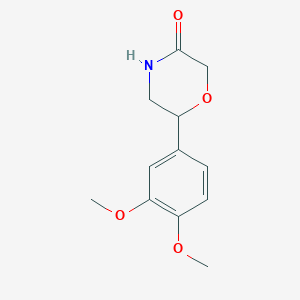
![6-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8355994.png)

